molecular formula C12H16ClNO B12071397 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine

Cat. No.: B12071397
M. Wt: 225.71 g/mol
InChI Key: YJRJKLILZBWKRR-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-chloro-3-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-chloro-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium iodide in acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism by which 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3

InChI Key

YJRJKLILZBWKRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)Cl

Origin of Product

United States

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